tert-Butyl 2-(3-fluorophenyl)acrylate
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Overview
Description
tert-Butyl 2-(3-fluorophenyl)acrylate: is an organic compound with the molecular formula C13H15FO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the phenyl group is substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-fluorophenyl)acrylate typically involves the esterification of 3-fluorophenylacrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-fluorophenyl)acrylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-fluorophenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of various polymers and copolymers, which have applications in coatings, adhesives, and other materials.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in drug discovery and development.
Medicine: this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in high-performance coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
tert-Butyl acrylate: Similar in structure but lacks the fluorine atom, resulting in different chemical and biological properties.
2-(3-Fluorophenyl)acrylic acid: The carboxylic acid counterpart of tert-Butyl 2-(3-fluorophenyl)acrylate, which can be used as a precursor in its synthesis.
tert-Butyl 2-(4-fluorophenyl)acrylate: A positional isomer with the fluorine atom at the para position, which may exhibit different reactivity and properties.
Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications. The fluorine atom can also enhance the compound’s stability and bioavailability, which is advantageous in pharmaceutical and industrial contexts.
Properties
Molecular Formula |
C13H15FO2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
tert-butyl 2-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3 |
InChI Key |
UHEIZQBSYGHLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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